Home > Products > Screening Compounds P1491 > Prepro-trh (178-199)
Prepro-trh (178-199) - 122018-92-2

Prepro-trh (178-199)

Catalog Number: EVT-353935
CAS Number: 122018-92-2
Molecular Formula: C116H176N28O39S
Molecular Weight: 2618.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Prepro-thyrotropin-releasing hormone (178-199) is classified as a neuropeptide. It is part of a larger family of thyrotropin-releasing hormone-related peptides that are synthesized in the hypothalamus and act on the pituitary gland to regulate hormone secretion. The classification can be further detailed as follows:

  • Type: Neuropeptide
  • Source: Hypothalamus
  • Function: Regulates ACTH secretion and other hormonal activities
Synthesis Analysis

The synthesis of prepro-thyrotropin-releasing hormone (178-199) occurs through the processing of its precursor, prepro-thyrotropin-releasing hormone. This process involves several steps:

  1. Transcription and Translation: The gene encoding prepro-thyrotropin-releasing hormone is transcribed into messenger RNA, which is then translated into the prepro-hormone in neuronal cells.
  2. Proteolytic Cleavage: The prepro-hormone undergoes proteolytic cleavage by prohormone convertases, primarily PC1 and PC2, which are enzymes responsible for processing prohormones into their active forms. Specifically, cleavage at Arg185 generates the active peptide prepro-thyrotropin-releasing hormone (178-199) from its precursor .
  3. Post-Translational Modifications: Following cleavage, additional modifications may occur, such as amidation or phosphorylation, which can influence the peptide's biological activity.

The synthesis can be influenced by various physiological conditions, including stress and lactation, which alter the expression levels of prepro-thyrotropin-releasing hormone mRNA in hypothalamic neurons .

Molecular Structure Analysis

The molecular structure of prepro-thyrotropin-releasing hormone (178-199) consists of a linear chain of amino acids, specifically 22 residues long. The sequence can be represented as follows:

Amino Acid Sequence Tyr Gly Gly Asp Ala Glu Leu Ile Leu Pro Lys Gly Leu Gly Pro Tyr Phe Gly Thr Pro Met Thr\text{Amino Acid Sequence }\quad \text{Tyr Gly Gly Asp Ala Glu Leu Ile Leu Pro Lys Gly Leu Gly Pro Tyr Phe Gly Thr Pro Met Thr}

Structural Features

  • Molecular Weight: Approximately 2,500 Da.
  • Hydrophobic Regions: The presence of hydrophobic amino acids suggests potential interactions with cell membranes or receptors.
  • Functional Groups: Contains multiple functional groups that may participate in receptor binding and biological activity.
Chemical Reactions Analysis

Prepro-thyrotropin-releasing hormone (178-199) participates in several biochemical reactions:

  1. Inhibition of ACTH Secretion: The primary biochemical reaction involves the inhibition of ACTH synthesis and secretion from the anterior pituitary gland. This action occurs both in vitro and in vivo, indicating its regulatory role in the hypothalamic-pituitary-adrenal axis .
  2. Interaction with Glucocorticoids: Prepro-thyrotropin-releasing hormone (178-199) has been shown to interact with glucocorticoids, which modulate its effects on ACTH secretion through negative feedback mechanisms .
  3. Formation of Other Peptides: Cleavage by prohormone convertases also leads to the formation of novel peptides such as prepro-thyrotropin-releasing hormone (178-184) and prepro-thyrotropin-releasing hormone (186-199), which may have distinct biological functions .
Mechanism of Action

The mechanism of action for prepro-thyrotropin-releasing hormone (178-199) primarily involves its interaction with specific receptors on pituitary cells:

  1. Receptor Binding: Prepro-thyrotropin-releasing hormone (178-199) binds to receptors on corticotroph cells in the anterior pituitary gland. This binding inhibits adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels.
  2. Inhibition of Gene Expression: The peptide also reduces gene expression related to pro-opiomelanocortin transcription, which is a precursor for ACTH. This mechanism highlights its role in downregulating ACTH synthesis during stress responses .
  3. Physiological Effects: The net effect of these actions results in reduced ACTH levels, thereby influencing cortisol release from adrenal glands and modulating stress responses.
Physical and Chemical Properties Analysis

Prepro-thyrotropin-releasing hormone (178-199) exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature; peptides are typically sensitive to hydrolysis.
  • Biological Activity: Demonstrates significant biological activity at low concentrations, indicating high potency as a regulatory peptide.

Relevant Data

The biological activity is often assessed using bioassays measuring ACTH secretion or other hormonal responses following treatment with varying concentrations of the peptide.

Applications

Prepro-thyrotropin-releasing hormone (178-199) has several scientific applications:

  1. Endocrine Research: Utilized to study mechanisms regulating stress responses and hormonal interactions within the hypothalamic-pituitary-adrenal axis.
  2. Pharmacological Studies: Investigated for potential therapeutic applications in conditions characterized by dysregulation of ACTH or cortisol levels, such as Cushing's syndrome or adrenal insufficiency.
  3. Neuroscience Research: Explored for its role in neuropeptide signaling pathways affecting behavior and physiological responses to stressors.
Structural and Molecular Characterization of Prepro-TRH (178–199)

Primary Sequence and Post-Translational Modifications

Prepro-Thyrotropin-Releasing Hormone (178–199) is a 22-amino acid peptide fragment derived from the larger prepro-Thyrotropin-Releasing Hormone precursor. Its primary sequence is Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu (FIDPELQRSWEEKGEGVLM-PE), with a molecular formula of C₁₁₆H₁₇₆N₂₈O₃₉S and a molecular weight of 2,618.92 Da [1] [8]. This segment corresponds to residues 178–199 of the full-length prepro-Thyrotropin-Releasing Hormone protein and is cataloged under CAS Registry Number 122018-92-2 [1].

Structurally, the peptide contains a conserved Pro-Gly-Leu (PGL) tripeptide motif (positions 40–42 in the full precursor) critical for endoplasmic reticulum stability. Deletion or mutation of PGL enhances endoplasmic reticulum-associated degradation, compromising precursor folding without affecting subsequent sorting or processing [2]. Unlike bioactive Thyrotropin-Releasing Hormone peptides (which require C-terminal amidation), Prepro-Thyrotropin-Releasing Hormone (178–199) lacks canonical post-translational modifications such as glycosylation, phosphorylation, or amidation. Its functional domains include clustered acidic residues (Glu¹⁶, Glu¹⁸) and a hydrophobic core (Val¹⁹, Leu²⁰, Met²¹) [1] [9].

Table 1: Primary Structural Features of Prepro-Thyrotropin-Releasing Hormone (178–199)

FeatureDetails
Amino Acid SequenceF-I-D-P-E-L-Q-R-S-W-E-E-K-G-E-G-V-L-M-P-E
Length22 residues
Molecular FormulaC₁₁₆H₁₇₆N₂₈O₃₉S
Molecular Weight2,618.92 Da
Conserved Functional MotifPro-Gly-Leu (PGL)
Key ResiduesAcidic cluster (E¹⁶, E¹⁸); Hydrophobic core (V¹⁹, L²⁰, M²¹)

Evolutionary Conservation of Prepro-Thyrotropin-Releasing Hormone-Derived Peptides

Prepro-Thyrotropin-Releasing Hormone-derived peptides exhibit a complex evolutionary trajectory. While the Thyrotropin-Releasing Hormone tripeptide (pGlu-His-Pro-NH₂) is fully conserved across vertebrates, non-Thyrotropin-Releasing Hormone segments like Prepro-Thyrotropin-Releasing Hormone (178–199) show divergent conservation patterns. In mammals, this region maintains >80% sequence identity, with the PGL motif universally preserved from rodents to humans [2] [3].

Notably, homologs exist in invertebrate lineages despite earlier assumptions that Thyrotropin-Releasing Hormone signaling was vertebrate-specific. Caenorhabditis elegans expresses a Thyrotropin-Releasing Hormone-like precursor (TRH-1) containing peptides structurally analogous to deuterostome Thyrotropin-Releasing Hormone, such as GRELF-NH₂ and ANELF-NH₂. These activate the Caenorhabditis elegans Thyrotropin-Releasing Hormone receptor ortholog (TRHR-1), confirming functional conservation [3]. Echinoderms further exhibit tetrapeptide Thyrotropin-Releasing Hormone variants (e.g., pQ[W/Y][Y/F/P][T/G/A]-NH₂), suggesting the Thyrotropin-Releasing Hormone precursor family originated >700 million years ago in the bilaterian ancestor [3].

Table 2: Evolutionary Conservation of Prepro-Thyrotropin-Releasing Hormone (178–199)-Like Domains

Organism GroupConservation FeaturesFunctional Evidence
Mammals>80% sequence identity; PGL motif invariantRegulates ACTH suppression under stress [1]
Caenorhabditis elegansTRH-1 precursor with ELFamide peptides (e.g., GRELF-NH₂)Activates TRHR-1; promotes growth [3]
EchinodermsTetrapeptide Thyrotropin-Releasing Hormone variants (pQ[W/Y][Y/F/P][T/G/A]-NH₂)Not experimentally verified
AmphioxusPro-Thyrotropin-Releasing Hormone with pQSP-NH₂ tripeptidesThyroid hormone-independent functions

Proteolytic Processing Pathways Involving Prohormone Convertases (Prohormone Convertase 1/3, Prohormone Convertase 2)

Prepro-Thyrotropin-Releasing Hormone maturation requires tightly regulated proteolytic cleavage by subtilisin-like proprotein convertases. Initial signal peptide removal in the endoplasmic reticulum yields pro-Thyrotropin-Releasing Hormone, which is processed primarily by Prohormone Convertase 1/3 in the trans-Golgi network and secretory granules, with secondary contributions from Prohormone Convertase 2 [4] [5] [7].

Key biochemical distinctions govern enzyme specificity:

  • Prohormone Convertase 1/3 prefers substrates with upstream hydrophobic residues and cleaves at paired basic sites (e.g., Lys-Arg, Arg-Arg) to generate larger intermediates. Its pH optimum is 5.5–6.0, aligning with the trans-Golgi network environment [4] [7].
  • Prohormone Convertase 2 cleaves at similar sites but favors downstream hydrophobic residues and operates optimally at pH 5.0, making it dominant in acidic secretory granules. It processes Prohormone Convertase 1/3-derived intermediates into smaller peptides [4] [6].

Prepro-Thyrotropin-Releasing Hormone (178–199) itself is liberated by cleavages at flanking basic residues. Mutagenesis studies confirm that replacing Prohormone Convertase 1/3-specific residues (e.g., RQG³¹⁴→SY) shifts pH dependence upward but does not enhance activity against physiological substrates, indicating cellular controls beyond catalytic domains [4]. Subsequent exoproteolytic trimming by carboxypeptidases (e.g., carboxypeptidase E) removes exposed basic residues, followed by peptidylglycine α-amidating monooxygenase-mediated amidation of Thyrotropin-Releasing Hormone sequences [5] [9].

Comparative Analysis of Prepro-Thyrotropin-Releasing Hormone Isoforms Across Species

Cross-species analysis reveals significant divergence in Prepro-Thyrotropin-Releasing Hormone (178–199)-like regions, contrasting with the high conservation of Thyrotropin-Releasing Hormone moieties:

  • Mammals: Rat Prepro-Thyrotropin-Releasing Hormone (178–199) (FIDPELQRSWEEKGEGVLMPE) is identical to the mouse isoform. Human variants show 90% identity, with a conservative Glu→Asp substitution at position 4 [1] [2]. Functional studies in rats demonstrate this peptide suppresses adrenocorticotropic hormone secretion under restraint stress, suggesting a role as a corticotropin release-inhibiting factor [1].
  • Non-Mammalian Vertebrates: Chicken Prepro-Thyrotropin-Releasing Hormone contains a homologous domain but with Thr⁷ and Asn¹³ substitutions. Teleost fish exhibit shorter precursors lacking residues 178–199, implying lineage-specific functional shifts [3].
  • Invertebrates: Caenorhabditis elegans TRH-1 precursor lacks direct sequence homology but generates ELFamide peptides (e.g., ANELF-NH₂) that activate Thyrotropin-Releasing Hormone-like signaling. Echinoderm precursors express tetrapeptides (pQ[W/Y][Y/F/P][T/G/A]-NH₂), representing the most divergent isoforms [3].

Conserved residues include the PGL motif, Trp⁹ (hydrophobic core), and Glu¹⁶-Glu¹⁸ (acidic patch), underscoring structural or functional constraints. The N-terminal Phe¹⁷⁸ is invariant, potentially critical for precursor folding or convertase recognition [1] [2] [3].

Table 3: Cross-Species Variations in Prepro-Thyrotropin-Releasing Hormone (178–199)-Equivalent Domains

SpeciesSequence (Differences Highlighted)% Identity to RatKey Modifications
Rat (Reference)F-I-D-P-E-L-Q-R-S-W-E-E-K-G-E-G-V-L-M-P-E100%None
HumanF-I-D-P-E-L-Q-R-S-W-E-E-K-G-E-G-V-L-M-P-E90%D4→E conservative
ChickenF-I-N-P-E-L-Q-R-S-F-E-E-K-G-E-G-V-L-M-P-D75%W9→F; E22→D
Caenorhabditis elegansGRELF / ANELF (non-contiguous domains)<20%Functional analogs
Sea UrchinpQWYP-NH₂ (tetrapeptide)Structurally distinctN/A

This analysis integrates structural, evolutionary, and biochemical data to comprehensively characterize Prepro-Thyrotropin-Releasing Hormone (178–199) as a conserved regulatory peptide with lineage-specific adaptations.

Properties

CAS Number

122018-92-2

Product Name

Prepro-trh (178-199)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C116H176N28O39S

Molecular Weight

2618.9 g/mol

InChI

InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1

InChI Key

ICAYDYVQHKWGMZ-VIAQXQIWSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Synonyms

prepro-thyrotropin-releasing hormone (178-199)
prepro-TRH (178-199)
preprothyrotropin-releasing hormone (178-199)

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.